molecular formula C10H17NO B13887776 1-Oxyl-3-vinyl-2,2,5,5-tetramethyl-3-pyrroline

1-Oxyl-3-vinyl-2,2,5,5-tetramethyl-3-pyrroline

Cat. No.: B13887776
M. Wt: 167.25 g/mol
InChI Key: OZOQHIUTZSVTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxyl-2,2,5,5-tetramethyl-3-vinyl-3-pyrroline is a highly reactive thiol-specific spin label. It is a pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5, and 5, and by a vinyl group at position 3. This compound is widely used in various scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxyl-2,2,5,5-tetramethyl-3-vinyl-3-pyrroline typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline with appropriate reagents to introduce the vinyl group at position 3. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to meet the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Oxyl-2,2,5,5-tetramethyl-3-vinyl-3-pyrroline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can yield various substituted pyrroline compounds .

Scientific Research Applications

1-Oxyl-2,2,5,5-tetramethyl-3-vinyl-3-pyrroline has numerous applications in scientific research, including:

Mechanism of Action

The compound exerts its effects through its nitroxide group, which can participate in redox reactions and interact with various molecular targets. The nitroxide group can form stable radicals, making it useful in studying radical-mediated processes and as a spin label in EPR spectroscopy. The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate: Another thiol-specific spin label with similar applications in EPR spectroscopy.

    2,2,5,5-tetramethyl-3-pyrroline-3-carboxylate: Used as a spin probe in various studies.

    3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A nitroxide radical used in the synthesis of advanced materials .

Uniqueness

1-Oxyl-2,2,5,5-tetramethyl-3-vinyl-3-pyrroline is unique due to its vinyl group, which allows for additional chemical modifications and applications. This makes it a versatile compound in various research fields, providing opportunities for developing new derivatives and studying complex molecular interactions .

Properties

IUPAC Name

3-ethenyl-1-hydroxy-2,2,5,5-tetramethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-6-8-7-9(2,3)11(12)10(8,4)5/h6-7,12H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOQHIUTZSVTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.